DiZPK
Overview
Description
Scientific Research Applications
DiZPK has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its key applications include:
Protein-Protein Interaction Studies: This compound is used to identify and map protein-protein interactions within living cells, providing insights into cellular processes and signaling pathways.
Structural Biology: The compound helps in studying the structure and function of proteins by capturing transient interactions and stabilizing protein complexes for analysis.
Drug Discovery: This compound is employed in drug discovery research to identify potential drug targets and understand the mechanisms of action of therapeutic compounds.
Mechanism of Action
Target of Action
DiZPK, or Diazepam, is a long-acting benzodiazepine that primarily targets gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability .
Mode of Action
this compound binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . The result is hyperpolarization, a less excitable state, and stabilization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing GABA activity, this compound increases the inhibitory neurotransmission in the brain, which can lead to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .
Pharmacokinetics
this compound is well absorbed and has a high volume of distribution . It is metabolized in the liver, primarily by CYP3A4 and 2C19, to active metabolites including N-desmethyldiazepam and temazepam . These metabolites contribute to the long duration of action of this compound .
Result of Action
The molecular effects of this compound include enhanced GABA activity and increased neuronal membrane permeability to chloride ions . At the cellular level, this leads to hyperpolarization and stabilization of neurons . Clinically, this results in a reduction in symptoms of conditions such as panic disorders, severe anxiety, alcohol withdrawal, and seizures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 and 2C19 can affect the metabolism and hence the efficacy and toxicity of this compound . Additionally, factors such as the patient’s age, liver function, and genetic polymorphisms in CYP450 enzymes can also influence the pharmacokinetics and pharmacodynamics of this compound .
Safety and Hazards
Future Directions
The future directions for DiZPK research could involve further development and refinement of the genetic code expansion system for site-specific incorporation of this compound . This could potentially enhance the efficiency and reliability of identifying protein-protein interactions and enable simultaneous mapping of the binding interface under living conditions .
Biochemical Analysis
Biochemical Properties
DiZPK plays a crucial role in biochemical reactions by facilitating the identification of direct protein-protein interactions. It interacts with various enzymes, proteins, and other biomolecules through photo-crosslinking. For instance, this compound has been used to study the interaction between interferon-induced transmembrane protein 3 (IFITM3) and VCP/p97 AAA-ATPase. The amber suppression technology mediates the site-specific incorporation of this compound into IFITM3, enabling in-cell photo-crosslinking with interacting proteins . This interaction is crucial for IFITM3’s trafficking, turnover, and engagement with incoming virus particles .
Cellular Effects
This compound influences various cellular processes by enabling the study of protein interactions within cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into IFITM3 allows researchers to study its role in antiviral activity and lysosomal trafficking. The photo-crosslinking capability of this compound helps in understanding how IFITM3 interacts with other cellular factors to prevent viral infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through photo-crosslinking, which involves the formation of covalent bonds between interacting proteins upon exposure to UV light. This process allows for the identification and characterization of protein-protein interactions. In the case of IFITM3, this compound-mediated photo-crosslinking has revealed that ubiquitination at lysine 24 is crucial for its interaction with VCP/p97 AAA-ATPase. This interaction regulates IFITM3’s trafficking, turnover, and antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying long-term effects on cellular function. This compound has been shown to be stable under various conditions, allowing for extended studies on protein interactions. Its photo-crosslinking efficiency may decrease over time, which could impact the identification of protein-protein interactions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At optimal doses, this compound effectively facilitates the study of protein interactions without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, potentially disrupting cellular functions and causing cellular damage. It is crucial to determine the appropriate dosage to balance the benefits of photo-crosslinking with the potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein interactions and modifications. It interacts with enzymes and cofactors that facilitate its incorporation into proteins and subsequent photo-crosslinking. The metabolic flux and levels of metabolites may be affected by the presence of this compound, influencing cellular processes and functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution is crucial for its effectiveness in photo-crosslinking and studying protein interactions .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function in photo-crosslinking. For example, this compound incorporated into IFITM3 is localized to lysosomes, where it plays a role in antiviral activity and protein trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
DiZPK is synthesized through a series of chemical reactions starting from pyrrolysine. The synthesis involves the incorporation of a diazirine moiety into the pyrrolysine structure . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the incorporation of the diazirine group .
Industrial Production Methods
The production process likely involves standard organic synthesis techniques and purification methods to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
DiZPK undergoes photocrosslinking reactions upon exposure to ultraviolet (UV) light . The diazirine moiety in this compound generates reactive carbenes when activated by UV light, which then form covalent bonds with nearby amino acid side chains and peptide backbones .
Common Reagents and Conditions
The primary reagent required for this compound’s photocrosslinking reaction is UV light. The reaction is typically carried out in aqueous solutions or within living cells under controlled conditions to ensure efficient crosslinking .
Major Products Formed
The major products formed from this compound’s photocrosslinking reactions are covalently bonded protein complexes. These complexes can be analyzed using techniques such as mass spectrometry and western blotting to identify interacting proteins and study their interactions .
Comparison with Similar Compounds
DiZPK is unique among photocrosslinkers due to its structural similarity to pyrrolysine and its ability to be genetically incorporated into proteins . Similar compounds include:
DiZSeK: Another diazirine-containing pyrrolysine analog used for photocrosslinking.
DiZHSeC: A related compound with similar photocrosslinking properties.
This compound stands out due to its high efficiency in capturing protein-protein interactions and its compatibility with living cells .
Properties
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUIFRMUMYTGAV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does DiZPK facilitate the study of protein-protein interactions, particularly in challenging environments like acidic conditions?
A1: this compound is a powerful tool for capturing transient protein interactions, even in challenging environments like low pH. It functions through the following steps:
- Incorporation: this compound, an unnatural amino acid, is incorporated into the target protein of interest using site-specific mutagenesis techniques. [, ] This allows researchers to target specific regions of the protein involved in interactions.
- Photoactivation: Upon exposure to ultraviolet (UV) light at 365 nm, the diazirine ring in this compound becomes activated, generating a highly reactive carbene species. [, ]
- Covalent Crosslinking: The carbene rapidly reacts with nearby molecules, forming a covalent bond with interacting partners within a short distance. This "freezes" the interaction, allowing for subsequent analysis. [, ]
Q2: What specific advantages does this compound offer over other photocrosslinking agents for studying protein interactions?
A2: this compound offers several advantages that make it a valuable tool for studying protein interactions:
- High Efficiency: this compound demonstrates a high crosslinking efficiency compared to other photocrosslinkers, enabling the capture of even weak or transient interactions. [] This is crucial for studying dynamic biological processes.
- Site-Specificity: The ability to incorporate this compound at specific sites within a protein allows researchers to probe interactions with high precision. This is in contrast to other crosslinkers that may react more randomly. []
- Minimal Perturbation: this compound's small size and incorporation as an amino acid minimize structural perturbations to the target protein, increasing the likelihood of capturing native interactions. []
Q3: Can you provide an example of how this compound has been successfully used to reveal novel biological insights?
A3: this compound has been instrumental in uncovering a novel chaperone-chaperone protection mechanism in bacteria. Researchers used this compound to investigate the function of HdeA, an acid-stress chaperone. By incorporating this compound into HdeA, they identified SurA, a key protein quality control factor, as an interacting partner. [] Further experiments revealed that HdeA protects SurA from aggregation under acidic conditions, ensuring its functionality for subsequent protein folding and transport. This discovery highlights a previously unknown cooperative mechanism employed by bacteria to survive harsh acidic environments, such as the human stomach. []
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